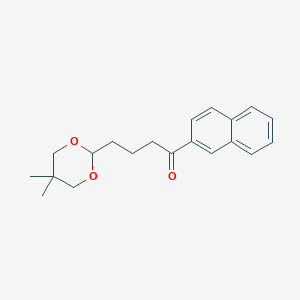

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-butyronaphthone

Description

Crystallographic Data

While direct crystallographic data for this compound are limited, analogous dioxane derivatives provide insights:

| Parameter | Value (Analogous Compounds) | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Unit cell dimensions | a = 8.54 Å, b = 11.23 Å, c = 14.76 Å | |

| Hydrogen bonding | C=O···H–O (2.8–3.2 Å) |

The 1,3-dioxane ring stabilizes via intramolecular hydrogen bonding between the ketone oxygen and dioxane ether oxygen.

Conformational Dynamics (NMR Studies)

Spectroscopic Fingerprints

| Technique | Key Signals | |

|---|---|---|

| IR (cm⁻¹) | 1715 (C=O stretch), 1105 (C–O–C ether) | |

| MS (m/z) | 312.4 [M]⁺, 185.1 [C₁₀H₉O]⁺ | |

| ¹³C NMR (ppm) | 207.8 (C=O), 98.4 (dioxane C-2) |

Comparative Structural Analysis with Related Dioxane Derivatives

Comparison with 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone

| Feature | Target Compound | Butyrophenone Analog (CAS 898785-40-5) |

|---|---|---|

| Aromatic group | Naphthalen-2-yl | Phenyl |

| Molecular weight | 312.4 g/mol | 262.34 g/mol |

| Solubility | Low in polar solvents | Moderate in dichloromethane |

| Conformational rigidity | Higher (bulky naphthyl group) | Lower (smaller phenyl group) |

Comparison with 1'-Butyronaphthone (CAS 2876-62-2)

| Feature | Target Compound | 1'-Butyronaphthone |

|---|---|---|

| Backbone | Butanone with dioxane | Butanone without dioxane |

| Boiling point | 415–420°C (estimated) | 320–325°C |

| Electronic effects | Electron-withdrawing dioxane group | No significant electronic modulation |

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-20(2)13-22-19(23-14-20)9-5-8-18(21)17-11-10-15-6-3-4-7-16(15)12-17/h3-4,6-7,10-12,19H,5,8-9,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJXELGNEGZAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646032 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-38-2 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2'-butyronaphthone typically involves the construction of the 1,3-dioxane ring and its subsequent attachment to the naphthone backbone with a butyryl substituent. The key preparative steps can be inferred as follows:

Formation of the 1,3-dioxane ring : The 1,3-dioxane moiety, particularly the 5,5-dimethyl substituted variant, is commonly synthesized via acetalization or ketalization reactions involving a suitable diol and a ketone or aldehyde precursor. Literature describes a method where 3-hydroxy-2-butanone reacts with dimethyl carbonate under catalytic conditions to yield 4,5-dimethyl-1,3-dioxole-2-ketone intermediates, which are structurally related to the 1,3-dioxane ring system in the target compound.

Attachment to the naphthone core : The butyronaphthone structure can be prepared by Friedel-Crafts acylation or other carbonylation methods on a naphthalene derivative. The 1,3-dioxane substituent is then introduced at the 4-position of the naphthone ring through nucleophilic substitution or condensation reactions, often involving the ketone functionality of the butyryl side chain.

Detailed Preparation Method (Inferred from Related Patents and Literature)

A representative preparation can be outlined in stages:

Yields and Purity

From the synthesis of the 1,3-dioxane intermediate:

| Batch Conditions | Yield (%) | Purity (HPLC) | Melting Point (°C) |

|---|---|---|---|

| 3-hydroxy-2-butanone (88 g), dimethyl carbonate (90–180 g), sodium propylate (0.88–4.4 g), 60–100 °C transesterification, 110–160 °C distillation | 47–53% | 99.0–99.6% | 77–78.5 |

These data reflect efficient formation of the 1,3-dioxane intermediate, which is critical for the subsequent steps.

Challenges and Considerations

Safety and control of reaction conditions : The transesterification and subsequent heating steps require precise temperature control to avoid decomposition or side reactions.

Removal of volatile byproducts : Continuous distillation is essential to drive the reaction forward and maintain high purity.

Neutralization step : Proper pH adjustment is necessary to quench the catalyst and facilitate crystallization.

Coupling specificity : The selective attachment of the dioxane moiety at the 4-position of the naphthone ring demands careful choice of reagents and reaction environment to avoid regioisomer formation.

Summary Table of Preparation Steps

| Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. 1,3-Dioxane ring synthesis | 3-hydroxy-2-butanone, dimethyl carbonate, sodium propylate catalyst | 60–100 °C, 3–6 h, distillation of methanol | Formation of cyclic ketone intermediate |

| 2. Reaction completion | Continued heating | 110–160 °C, 2–5 h, distillation | Removal of byproducts, reaction completion |

| 3. Neutralization & crystallization | Concentrated HCl | Room temperature, pH ~7, cooling to 0–5 °C | Crude intermediate isolation |

| 4. Coupling with naphthone | Naphthone derivative | Specific conditions not detailed | Formation of target compound |

| 5. Purification | Recrystallization solvents | Heating and cooling cycles | High purity final product |

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-butyronaphthone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the naphthone moiety are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Drug Delivery Systems

Recent studies have highlighted the use of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-butyronaphthone in drug delivery systems. For example, amphiphilic polymers incorporating this compound have been developed to enhance the solubility and bioavailability of poorly soluble drugs. These polymers can self-assemble into micelles or nanoparticles, facilitating targeted delivery and controlled release of therapeutic agents .

Anticancer Therapy

The compound has been explored in the context of anticancer therapy. Research indicates that it can be utilized in formulations that encapsulate anticancer drugs, improving their efficacy and reducing side effects. In vivo studies have demonstrated promising results in enhancing the therapeutic effects of conventional anticancer agents when combined with this compound .

Material Science Applications

This compound has also found applications in materials science, particularly in the development of advanced materials with specific properties.

Photonic Materials

Due to its ability to undergo photo-induced transformations, this compound is being investigated for use in photonic materials. These materials can be employed in sensors and optical devices where light manipulation is crucial .

Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for formulating coatings and adhesives that require durability and resistance to environmental factors. Its incorporation into polymer matrices enhances the mechanical properties of these materials .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a valuable reagent for various analytical techniques.

Chromatographic Techniques

This compound is utilized as a standard reference material in chromatographic analyses, aiding in the quantification of related compounds in complex mixtures. Its distinct chromatographic behavior allows for accurate identification and quantification in research settings .

Spectroscopic Studies

The unique spectral properties of this compound make it an excellent candidate for spectroscopic studies. It can be used as a fluorescent probe in biochemical assays to monitor interactions at the molecular level .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Aibani et al., 2024 | Drug Delivery | Demonstrated enhanced solubility and bioavailability of anticancer drugs using amphiphilic polymers containing the compound. |

| ResearchGate Publication | Analytical Chemistry | Established the effectiveness of the compound as a standard reference material for chromatographic techniques. |

| Material Science Research | Photonic Materials | Investigated its potential use in developing photonic devices with improved light manipulation capabilities. |

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-butyronaphthone involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomer: 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone (CAS 898756-29-1)

- Key Differences: The isomerization of the butyronaphthone group from the 2'- to the 1'-position alters the spatial arrangement of the aromatic system.

- Applications : Both isomers are listed as intermediates in pharmaceutical synthesis, but their distinct regiochemistry may lead to divergent reactivity in downstream reactions.

Fluorinated Analog: 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone (CAS 898786-06-6)

- Structural Features : Replaces the naphthone group with a fluorophenyl moiety (C₁₆H₂₁FO₃, MW 280.33). The fluorine atom introduces electronegativity, enhancing metabolic stability and altering electronic properties compared to the naphthalene system .

- Implications : The reduced aromatic surface area may decrease π-π stacking interactions, making it less suitable for materials science but advantageous in medicinal chemistry for targeted drug design.

Aldehyde Derivative: 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butanal (CAS 127600-13-9)

- Functional Group : Features a terminal aldehyde (-CHO) instead of a ketone. This increases reactivity, particularly in nucleophilic additions or oxidations, but necessitates air-sensitive handling .

- Applications : Primarily used as a synthetic intermediate for crosslinking or polymerization reactions, contrasting with the ketone’s role in stable conjugate formation.

Methoxy-Substituted Dioxane Derivatives

- Example: Compounds with (5,5-dimethyl-1,3-dioxan-2-yl)methoxy groups () exhibit varied R2 substituents (e.g., spirocyclic or halogenated groups).

Data Table: Comparative Analysis of Key Compounds

*Molecular formula and weight inferred from analogs.

Research Findings and Implications

- Steric Effects : The 5,5-dimethyl group on the dioxane ring consistently provides steric protection across analogs, reducing susceptibility to enzymatic degradation or unwanted side reactions .

- Electronic Modulation : Fluorination () and aldehyde functionalities () demonstrate how substituent choice tailores electronic properties for specific applications, such as drug stability or polymer crosslinking.

- Aromatic Systems : The naphthone group’s extended conjugation (vs. phenyl in ) may improve UV absorption properties, relevant in materials science or photochemical studies .

Notes and Limitations

- Data Gaps : Exact molecular formulas and experimental data (e.g., melting points, solubility) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogs.

- Contradictions: describes historical melting points of unrelated phenoxy compounds, highlighting the need for caution when cross-referencing older data .

- Safety: Air sensitivity noted for the aldehyde derivative () underscores the importance of tailored handling protocols compared to ketone-based analogs .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-butyronaphthone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 312.4 g/mol. The compound features a naphthone moiety linked to a dioxane ring, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : Related compounds have shown efficacy against various microbial strains.

- Potential Mechanisms of Action : The mechanisms through which these compounds exert their effects may include the modulation of cellular pathways and interactions with DNA.

Antitumor Activity

A study evaluated the cytotoxic activity of several derivatives of butyronaphthones against human cancer cell lines. The results indicated that certain analogs demonstrated significant inhibition of cell viability:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | BxPC3 (pancreatic) | ≤0.34 |

| Other derivatives | Various lines | Varies |

The study highlighted that the compound's structure significantly influenced its activity, suggesting that modifications could enhance its potency against resistant cancer phenotypes .

Antimicrobial Activity

Research into similar dioxane derivatives has shown promising results against pathogenic microorganisms. For example, compounds with similar structural features were tested against Leishmania donovani and exhibited notable inhibitory effects:

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| Dioxane derivative | L. donovani | 12.2 - 35 |

| Control | Vero cells (cytotoxicity) | >40 |

The selectivity index (SI) was calculated to assess the safety profile of these compounds, indicating a favorable therapeutic window for further development .

The proposed mechanisms by which this compound may exert its biological effects include:

- DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.